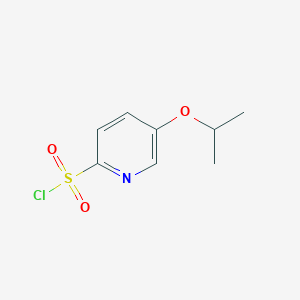

5-Isopropoxypyridine-2-sulfonyl chloride

CAS No.:

Cat. No.: VC20503890

Molecular Formula: C8H10ClNO3S

Molecular Weight: 235.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClNO3S |

|---|---|

| Molecular Weight | 235.69 g/mol |

| IUPAC Name | 5-propan-2-yloxypyridine-2-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H10ClNO3S/c1-6(2)13-7-3-4-8(10-5-7)14(9,11)12/h3-6H,1-2H3 |

| Standard InChI Key | REYKXDAPRKRGIR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=CN=C(C=C1)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Properties

5-Isopropoxypyridine-2-sulfonyl chloride belongs to the class of heteroaromatic sulfonyl chlorides, characterized by a pyridine ring substituted with an isopropoxy group at the 5-position and a sulfonyl chloride moiety at the 2-position. Its molecular formula is theorized as , with a molecular weight of approximately 235.69 g/mol. The isopropoxy group () enhances steric bulk and lipophilicity compared to simpler pyridine sulfonyl chlorides, potentially influencing its reactivity in nucleophilic substitution reactions .

Table 1: Comparative Properties of Pyridine Sulfonyl Chloride Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Pyridine-2-sulfonyl chloride | 66715-65-9 | C₅H₄ClNO₂S | 177.61 | None |

| 5-Bromo-pyridine-2-sulfonyl chloride | 24367-66-6 | C₅H₃BrClNO₂S | 256.51 | Bromine at 5-position |

| 5-Isopropyl-pyridine-2-sulfonyl chloride | 180031-03-2 | C₈H₁₀ClNO₂S | 219.69 | Isopropyl at 5-position |

| 5-Isopropoxypyridine-2-sulfonyl chloride | Not available | C₈H₁₀ClNO₃S | 235.69 | Isopropoxy at 5-position |

The electronic effects of the isopropoxy group may modulate the electrophilicity of the sulfonyl chloride group, altering its reactivity in comparison to unsubstituted or halogenated analogs .

Synthesis and Reaction Mechanisms

Synthetic Routes

While no explicit synthesis of 5-isopropoxypyridine-2-sulfonyl chloride is documented, its production can be inferred from methods used for analogous compounds:

-

Sulfonation and Chlorination:

-

Pyridine derivatives are first sulfonated at the 2-position using sulfuric acid or sulfur trioxide, followed by chlorination with reagents like phosphorus pentachloride () or thionyl chloride () . For 5-isopropoxypyridine, this would require prior introduction of the isopropoxy group via nucleophilic aromatic substitution or Ullmann coupling.

-

Example: A modified procedure from Patent WO2016204096A1 involves reacting pyridine-3-sulfonic acid with under controlled conditions to minimize byproducts. Adapting this to 5-isopropoxypyridine-2-sulfonic acid could yield the target compound.

-

-

Direct Functionalization:

Optimization Challenges

-

Byproduct Formation: Excessive chlorinating agents (e.g., ) can lead to undesired substitutions, such as chloro-group incorporation at the pyridine ring’s 5-position, as observed in pyridine-3-sulfonyl chloride synthesis .

-

Purification: Reverse-phase HPLC or fractional distillation under reduced pressure is critical for isolating high-purity product, given the compound’s sensitivity to hydrolysis .

Applications in Industrial and Research Contexts

Pharmaceutical Intermediate

Sulfonyl chlorides are pivotal in constructing sulfonamide-based drugs. For example:

-

Pyridine-2-sulfonyl chloride derivatives serve as intermediates in antitumor and antibacterial agents . The isopropoxy group in 5-isopropoxypyridine-2-sulfonyl chloride could enhance membrane permeability or target binding in protease inhibitors.

-

Case Study: A patent describes chloropyridine sulfonyl chlorides as precursors to herbicides. The isopropoxy variant may similarly contribute to agrochemicals with improved environmental stability.

Material Science

-

Sulfonyl chlorides participate in polymerization reactions, forming sulfonated polymers for ion-exchange membranes or coatings . The bulkier isopropoxy group might reduce crystallinity, enhancing material flexibility.

Table 2: Industrial Applications of Pyridine Sulfonyl Chlorides

Future Directions and Research Gaps

-

Synthetic Methodology: Developing catalytic, asymmetric routes to 5-isopropoxypyridine-2-sulfonyl chloride could enable access to enantiomerically pure sulfonamides for chiral drug synthesis.

-

Biological Profiling: Computational studies (e.g., molecular docking) may predict its efficacy in targeting enzymes like carbonic anhydrase or HIV protease.

-

Green Chemistry: Exploring solvent-free chlorination or biocatalytic sulfonation could reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume